8-Benzyltheophylline

Descripción general

Descripción

8-Benzyltheophylline (8-BT) is an alkaloid found in tea and coffee, and is commonly used as an active ingredient in pharmaceuticals. 8-BT has been studied extensively in the laboratory, and has been found to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Potential Clinical Use in Hypertension Treatment

8-Benzyltheophylline, structurally analogous to the synthetic adrenergic-blocking agent Priscoline, has shown promise as a potent hypotensive agent in preliminary pharmacologic tests. Studies have indicated its potential clinical usefulness in treating hypertension. Research on elaborating the structure of this compound aims to correlate structure and activity for more effective treatments (Hager, Krantz, & Harmon, 1953).

Structure-Activity Relationships in Vasodepressors

Further investigations have been conducted on a series of 8-substituted-theophylline derivatives, including this compound, to study structure-activity relationships. These efforts aim to produce vasodepressors that are more active, soluble, and readily absorbed after oral administration (Hager, Krantz, Harmon, & Burgison, 1954).

Pharmacodynamic Properties in Blood Pressure Experiments

A comparison of various 8-aralkyltheophyllines, including this compound, has shown pharmacodynamic homogeneity in their vasodepressor effects, except for 8-(9-fluorenyl)-theophylline, which produced qualitatively different responses (Hager, Ichniowski, & Misek, 1954).

Enhancement of Electrical Activity in the Central Nervous System

This compound's derivative, 8-phenyltheophylline, has demonstrated a higher potency than theophylline in enhancing pyramidal cell responses in the rat hippocampus. This suggests its utility in studying adenosine neuromodulation in the central nervous system (Corradetti, Moroni, Passani, & Pepeu, 1984).

Exploration in Adenosine-Receptor Antagonism

Research on linear and proximal benzo-separated derivatives of 8-phenyltheophylline and related xanthines, including this compound, has explored their affinity at the A1 and A2 adenosine receptors. This investigation contributes to understanding the diverse binding modes of adenosine-receptor antagonists (Schneller, Ibay, Christ, & Bruns, 1989).

Potential in Pharmacological Characterization

The potency of 8-phenyltheophylline, a compound related to this compound, as a P1-purinoceptor antagonist has been established. This research enhances the understanding of theophylline derivatives in pharmacology (Griffith, Meghji, Moody, & Burnstock, 1981).

Mecanismo De Acción

Target of Action

8-Benzyltheophylline (8-BT) is postulated to function as an adenosine receptor antagonist . This implies that it binds to and obstructs certain adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as in signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

The mode of action of 8-BT involves its interaction with adenosine receptors. By acting as an antagonist, it binds to these receptors and blocks their action, thereby inhibiting the physiological responses to adenosine . This interaction and the resulting changes can influence various biochemical and physiological processes.

Biochemical Pathways

While the precise biochemical pathways affected by 8-BT are not fully elucidated, its role as an adenosine receptor antagonist suggests that it may impact pathways involving adenosine. Adenosine plays a key role in energy metabolism and is involved in signal transduction through cAMP. By blocking adenosine receptors, 8-BT could potentially affect these pathways and their downstream effects .

Pharmacokinetics

It’s structurally similar to theophylline, which is well absorbed when taken orally . Theophylline has a high oral bioavailability, with peak concentrations occurring from 0.5 to 2.0 hours after administration

Result of Action

The molecular and cellular effects of 8-BT’s action are likely related to its role as an adenosine receptor antagonist. By blocking these receptors, it can inhibit the physiological effects of adenosine. Preliminary pharmacologic tests showed promise of 8-BT being a potent hypotensive agent , suggesting it may have potential applications in the treatment of hypertension.

Safety and Hazards

8-Benzyltheophylline is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion, it is advised to rinse the mouth and seek medical help .

Análisis Bioquímico

Biochemical Properties

8-Benzyltheophylline is postulated to function as an adenosine receptor antagonist . This implies that it binds to and obstructs certain adenosine receptors . The interaction of this compound with these receptors plays a crucial role in its biochemical reactions .

Cellular Effects

While the precise cellular effects of this compound remain elusive, it is known to have significant impacts on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its function as an adenosine receptor antagonist . It binds to and obstructs certain adenosine receptors, thereby exerting its effects at the molecular level . This can lead to changes in gene expression and potentially enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on cellular function over time

Metabolic Pathways

Propiedades

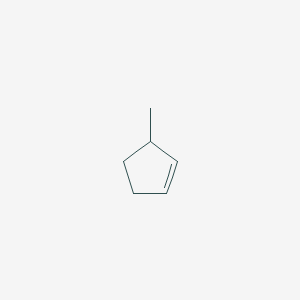

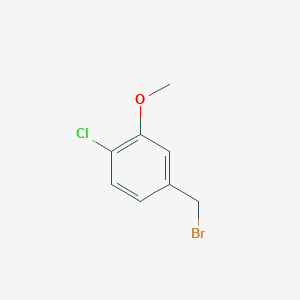

IUPAC Name |

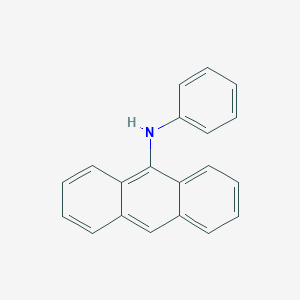

8-benzyl-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKGFZTXWQMFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182970 | |

| Record name | Theophylline, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2879-15-4 | |

| Record name | 3,9-Dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline, 8-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2879-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Theophylline, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What sparked the initial interest in 8-benzyltheophylline as a potential therapeutic agent?

A: The structural similarity between this compound and Priscoline (2-benzyl-2-imidazoline), a known synthetic adrenergic-blocking agent, prompted researchers to investigate its potential as a hypotensive agent. [] Preliminary pharmacological studies showed promise, indicating that this compound could potentially lower blood pressure. [] This led to further exploration of the compound's structure-activity relationship in pursuit of more potent, soluble, and readily absorbed derivatives. []

Q2: Does the presence of an ethyleneimmonium ion intermediate affect the reactivity of this compound?

A: While this compound itself does not form an ethyleneimmonium ion, research shows that 2-diethylaminoethylchloride, a compound with a similar structure, readily forms this ion in N,N-dimethylformamide. [] The ethyleneimmonium ion exhibits rapid reactivity with nucleophiles, including this compound. [] This information suggests that the presence of structural features promoting ethyleneimmonium ion formation could influence the reactivity and potentially the pharmacological activity of related compounds.

Q3: What modifications to the this compound structure were explored, and what was the rationale behind these modifications?

A: Researchers synthesized a series of 8-substituted-theophylline derivatives to investigate the impact of structural changes on hypotensive activity, solubility, and oral absorption. [] The modifications primarily focused on the 8-position substituent, exploring various aralkyl groups. [] The goal was to identify structural features that could enhance the desired pharmacological properties and potentially lead to the development of more effective vasodepressor agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)